
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol is an organic compound with a complex structure
Métodos De Preparación
The synthesis of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol typically involves the reaction of 2,4,6-trimethylnonan-4-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: It can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol involves its interaction with biological membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to changes in membrane permeability and fluidity. It may also interact with specific proteins, altering their function and activity. These interactions can affect various cellular processes and pathways .
Comparación Con Compuestos Similares
2-(2,4,6-Trimethylnonan-4-yloxy)ethanol can be compared with other similar compounds such as:
2-(2,4,4-Trimethylpentan-2-yloxy)ethanol: This compound has a similar structure but with different alkyl chain lengths, leading to variations in its chemical properties and applications.
2-(2,4,6-Trimethylheptan-4-yloxy)ethanol: Another similar compound with a shorter alkyl chain, which may result in different reactivity and uses.
2-(2,4,6-Trimethylundecan-4-yloxy)ethanol:
Propiedades
Número CAS |
61702-78-1 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylnonan-4-yloxy)ethanol |
InChI |
InChI=1S/C14H30O2/c1-6-7-13(4)11-14(5,10-12(2)3)16-9-8-15/h12-13,15H,6-11H2,1-5H3 |
Clave InChI |
FHHQTJMVJGODCV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)(CC(C)C)OCCO |
Números CAS relacionados |
61702-78-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


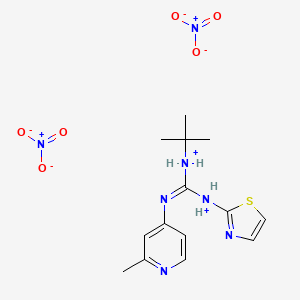
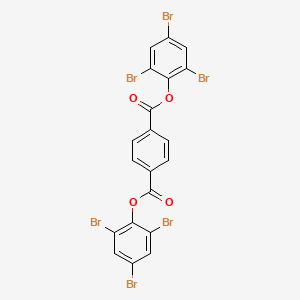
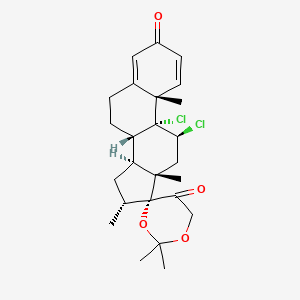


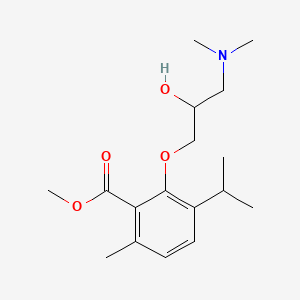
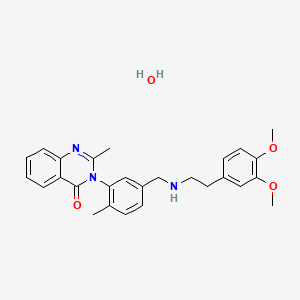
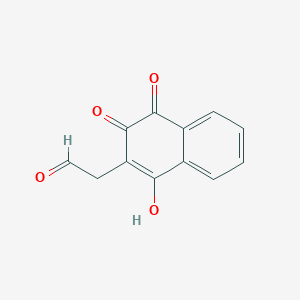

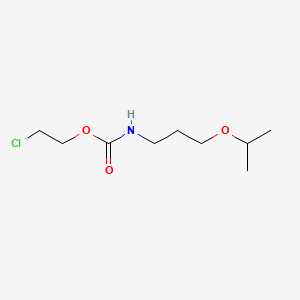
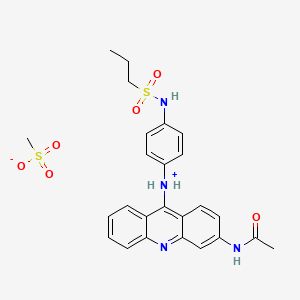
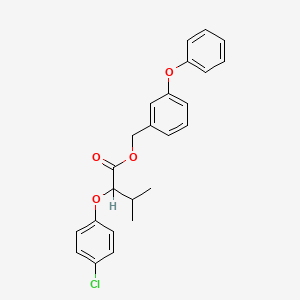

![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
